2-acetamido-N-methylbutanediamide
Overview
Description
2-acetamido-N-methylbutanediamide is a useful research compound. Its molecular formula is C7H13N3O3 and its molecular weight is 187.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-acetamido-N-methylbutanediamide is the enzyme Peptide deformylase . This enzyme is involved in the removal of the formyl group from the N-terminal Met of newly synthesized proteins .
Mode of Action
this compound interacts with its target, Peptide deformylase, by binding to the active site of the enzyme
Biochemical Pathways
The biochemical pathways affected by this compound are related to protein synthesis By interacting with Peptide deformylase, this compound can potentially influence the process of protein maturation
Biochemical Analysis
Cellular Effects
2-acetamido-N-methylbutanediamide influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can enhance mitochondrial protein O-GlcNAcylation, which contributes to improved mitochondrial network homeostasis and bioenergetics under stress conditions . This indicates that this compound may play a role in cellular stress responses and energy metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular stress responses and improving metabolic functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism. For example, it may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways are crucial for understanding how the compound is processed and eliminated from the body. Additionally, its effects on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for understanding its biological activity. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it may localize to specific compartments or organelles, influencing its accumulation and activity. These transport and distribution mechanisms are essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and bioenergetics. Understanding its subcellular localization is crucial for elucidating its role in cellular processes and designing targeted therapeutic strategies.
Properties
IUPAC Name |
2-acetamido-N-methylbutanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3/c1-4(11)10-5(3-6(8)12)7(13)9-2/h5H,3H2,1-2H3,(H2,8,12)(H,9,13)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZXXHVRXISMKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)N)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.